1-(2-furylmethyl)-4-(3-pyridinylcarbonyl)piperazine
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Overview
Description
The compound "1-(2-furylmethyl)-4-(3-pyridinylcarbonyl)piperazine" is a notable subject of research due to its structural complexity and potential biological activity. This summary synthesizes findings from various studies that have explored its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of piperazin-1-yl substituted unfused heterobiaryls, including compounds structurally related to this compound, involves elucidating structural features affecting binding affinity to biological targets such as the 5-HT7 receptors. Systematic structural modifications, such as changes in the core moiety and substitutions at various positions, have been explored to enhance biological activity and binding affinity (Strekowski et al., 2016).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have been carried out using techniques like X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals, revealing physicochemical properties and aiding in the rational design of derivatives with enhanced properties (Ban et al., 2023).
Chemical Reactions and Properties
Research on chemical reactions and properties includes the synthesis of heterocyclic systems and transformation into various derivatives. The structure of these substances is confirmed through physical-chemical methods, and their bioactivities, such as enzyme inhibitory activity and antibacterial efficacy, are explored to identify potential therapeutic applications (Phuong et al., 2017).
Physical Properties Analysis
The physical properties of compounds structurally similar to this compound, including solubility, melting points, and crystalline structures, are crucial for understanding their behavior in biological systems and their potential application in drug development. Studies focus on crystallization behavior and solubility in various solvents to optimize synthesis and application processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the compound's potential as a therapeutic agent. The synthesis and evaluation of derivatives reveal their potential in inhibiting specific receptors or enzymes, providing a basis for developing new drugs with targeted activities (Hussain et al., 2017).
properties
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-3-1-5-16-11-13)18-8-6-17(7-9-18)12-14-4-2-10-20-14/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEYKICZHGBEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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